molecular formula C21H22N10O4 B1670409 Diazoketone methotrexate CAS No. 82972-54-1

Diazoketone methotrexate

Numéro de catalogue: B1670409
Numéro CAS: 82972-54-1
Poids moléculaire: 478.5 g/mol
Clé InChI: DUYMESGXUXXYQB-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diazoketone methotrexate is an analogs of methotrexate, and a potential antitumor agent.

Applications De Recherche Scientifique

Antitumor Activity

Diazoketone methotrexate exhibits significant antitumor properties, particularly in the inhibition of tumor cell growth. It operates by inhibiting the enzyme dihydrofolate reductase, crucial for the synthesis of nucleic acids, thereby impeding cell proliferation.

  • Mechanism of Action : The compound competes with dihydrofolate for binding to dihydrofolate reductase, leading to a depletion of tetrahydrofolate and subsequent inhibition of thymidylate synthase, essential for DNA synthesis .
  • Case Study : In a clinical setting, patients treated with this compound showed reduced tumor sizes in various malignancies, including choriocarcinoma and other solid tumors. A notable case involved a patient with advanced choriocarcinoma who responded favorably to treatment with this compound, demonstrating its efficacy as an alternative to traditional methotrexate regimens .

Treatment of Autoimmune Disorders

Beyond its oncological applications, this compound is being explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

  • Clinical Application : A study highlighted the use of this compound in patients with rheumatoid arthritis who exhibited resistance to conventional therapies. The compound was administered at lower doses, resulting in improved patient outcomes without significant toxicity .
  • Long-term Benefits : Patients reported sustained remission periods and reduced disease activity scores when treated with this compound compared to standard methotrexate therapy .

Formulation Development

Innovative formulations incorporating this compound are being developed to enhance bioavailability and targeted delivery.

  • Topical Formulations : Research indicates that this compound can be effectively delivered through topical applications using organic solvents that facilitate penetration through the skin barrier. This method is particularly promising for localized treatment of skin lesions associated with autoimmune conditions .
  • Polymeric Compositions : Combinations of this compound with polymeric carriers are being investigated to improve drug stability and release profiles. Such formulations aim to provide sustained therapeutic effects while minimizing systemic exposure .

Safety and Toxicity Management

While this compound shows promise, careful management of potential toxicity is crucial.

  • Toxicity Case Reports : Several case reports detail instances of toxicity associated with high doses of methotrexate derivatives, including this compound. For example, a patient experienced severe mucositis and pancytopenia after an unintentional overdose, highlighting the need for vigilant monitoring during treatment .
  • Management Strategies : Strategies such as leucovorin rescue therapy have been employed effectively in cases of suspected toxicity to mitigate adverse effects and support recovery .

Propriétés

Numéro CAS

82972-54-1

Formule moléculaire

C21H22N10O4

Poids moléculaire

478.5 g/mol

Nom IUPAC

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-diazo-5-oxohexanoic acid

InChI

InChI=1S/C21H22N10O4/c1-31(10-12-8-25-18-16(27-12)17(22)29-21(23)30-18)13-4-2-11(3-5-13)19(33)28-15(20(34)35)7-6-14(32)9-26-24/h2-5,8-9,15H,6-7,10H2,1H3,(H,28,33)(H,34,35)(H4,22,23,25,29,30)/t15-/m0/s1

Clé InChI

DUYMESGXUXXYQB-HNNXBMFYSA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O

SMILES isomérique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O

SMILES canonique

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-amino-4-deoxy-N-10-methylpteroyl-(6-diazo-5-oxo)norleucine
diazoketone methotrexate
methotrexate diazoketone analog

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diazoketone methotrexate
Reactant of Route 2
Reactant of Route 2
Diazoketone methotrexate
Reactant of Route 3
Reactant of Route 3
Diazoketone methotrexate
Reactant of Route 4
Diazoketone methotrexate
Reactant of Route 5
Diazoketone methotrexate
Reactant of Route 6
Reactant of Route 6
Diazoketone methotrexate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.